N,N-diethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]aniline
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Overview
Description
N,N-diethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]aniline: is a chemical compound with the molecular formula C21H28FN3. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a piperazine ring substituted with a fluorophenyl group and an aniline moiety, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]aniline typically involves the reaction of N,N-diethylaniline with 4-(4-fluorophenyl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the aniline moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the piperazine ring or the fluorophenyl group. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The compound can participate in substitution reactions, especially at the aniline and piperazine sites.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It serves as a building block for more complex chemical structures .
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: N,N-diethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]aniline is explored for its potential therapeutic applications, including its use as a precursor for drug development .
Industry: The compound is used in the production of high-performance materials, such as polymers and resins. It also finds applications in the development of catalysts for various chemical reactions .
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]aniline involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes .
Comparison with Similar Compounds
- N,N-diethyl-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]aniline
- N,N-diethyl-4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]aniline
- N,N-diethyl-4-[[4-(4-bromophenyl)piperazin-1-yl]methyl]aniline
Uniqueness: N,N-diethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]aniline is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring specific interactions with biological targets or in the synthesis of materials with unique properties .
Properties
IUPAC Name |
N,N-diethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3/c1-3-24(4-2)20-9-5-18(6-10-20)17-23-13-15-25(16-14-23)21-11-7-19(22)8-12-21/h5-12H,3-4,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXSPISGMOLMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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